5-[(4-Cyanophenoxy)methyl]-2-furoic acid
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Description
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a chemical compound with the molecular formula C13H9NO4 . It has an average mass of 243.215 Da and a monoisotopic mass of 243.053162 Da .
Molecular Structure Analysis
The molecular structure of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid consists of a furan ring that is substituted with a cyanophenoxy methyl group and a carboxylic acid group . The molecular weight of this compound is 243.22 .Physical And Chemical Properties Analysis
5-[(4-Cyanophenoxy)methyl]-2-furoic acid is a powder at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of the compound 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
5-[(4-Cyanophenoxy)methyl]-2-furoic acid interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various biological responses .
Biochemical Pathways
The inhibition of PDE4 by 5-[(4-Cyanophenoxy)methyl]-2-furoic acid affects the cAMP-dependent pathway . Elevated levels of cAMP result in decreased production of inflammatory cytokines, thereby reducing inflammation .
Pharmacokinetics
The compound 5-[(4-Cyanophenoxy)methyl]-2-furoic acid is metabolized into its major metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol, through hydrolysis . This metabolite is further metabolized into downstream metabolites, among which 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid, formed via oxidation, is also a major metabolite .
Result of Action
The molecular and cellular effects of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid’s action include a reduction in local inflammation in the skin and a decrease in the risk of infection . It also reduces the signs and symptoms in patients 2 years old and older .
properties
IUPAC Name |
5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXBOTVXAHUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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